molecular formula C22H16N2O2 B15036739 3-(3-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one

3-(3-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one

Cat. No.: B15036739
M. Wt: 340.4 g/mol
InChI Key: KHVQNQXHJFHAKJ-BUHFOSPRSA-N
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Description

3-(3-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . This specific compound features a quinazolinone core with hydroxyphenyl and phenylethenyl substituents, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one typically involves the oxidative cyclization of isatins and amidine hydrochlorides. A common method employs tert-butyl hydroperoxide and potassium phosphate as reagents under room temperature conditions . This method allows for the efficient formation of the quinazolinone core with various functional groups.

Industrial Production Methods

Industrial production of quinazolinones, including this compound, often involves large-scale oxidative cyclization reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The phenylethenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinazolinones.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3-(3-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antitumor activity may be due to the inhibition of DNA synthesis or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one is unique due to its quinazolinone core combined with hydroxyphenyl and phenylethenyl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

3-(3-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one

InChI

InChI=1S/C22H16N2O2/c25-18-10-6-9-17(15-18)24-21(14-13-16-7-2-1-3-8-16)23-20-12-5-4-11-19(20)22(24)26/h1-15,25H/b14-13+

InChI Key

KHVQNQXHJFHAKJ-BUHFOSPRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)O

Origin of Product

United States

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